molecular formula C10H15N3 B3064397 2,3,4,5-Tetrahydro-2-methyl- CAS No. 1026649-65-9

2,3,4,5-Tetrahydro-2-methyl-

Cat. No.: B3064397
CAS No.: 1026649-65-9
M. Wt: 177.25 g/mol
InChI Key: FAJHPHBADBLSHG-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydro-2-methyl- is a heterocyclic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by a partially saturated ring structure, which includes a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrahydro-2-methyl- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the Pictet-Spengler reaction, where an aromatic amine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroisoquinoline ring system. The reaction conditions often include the use of hydrochloric acid or sulfuric acid as catalysts and temperatures ranging from room temperature to 100°C.

Industrial Production Methods

In industrial settings, the production of 2,3,4,5-Tetrahydro-2-methyl- may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yields and purity. The use of advanced catalysts and solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrahydro-2-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into fully saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under conditions that may include the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions include various substituted tetrahydroisoquinolines, fully saturated derivatives, and quinoline derivatives, depending on the specific reaction and conditions used.

Scientific Research Applications

2,3,4,5-Tetrahydro-2-methyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases, such as neurodegenerative disorders and cardiovascular diseases.

    Industry: In the industrial sector, it is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrahydro-2-methyl- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, receptors, and ion channels. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular signaling pathways and physiological responses. For example, it may inhibit monoamine oxidase, leading to increased levels of neurotransmitters in the brain, which can have therapeutic effects in treating depression and other neurological disorders.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: Another tetrahydroisoquinoline derivative with similar structural features but different biological activities.

    2-Methyl-1,2,3,4-tetrahydroquinoline: A closely related compound with variations in the substitution pattern on the ring system.

    1-Methyl-1,2,3,4-tetrahydroisoquinoline: Similar in structure but with a methyl group at a different position, leading to distinct chemical and biological properties.

Uniqueness

2,3,4,5-Tetrahydro-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its partially saturated ring structure allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

2-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-9-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-7-5-12-6-8-3-2-4-9(11)10(8)13-7/h2-4,7,12-13H,5-6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAJHPHBADBLSHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC2=C(N1)C(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50435242
Record name 2,3,4,5-Tetrahydro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50435242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1026649-65-9
Record name 2,3,4,5-Tetrahydro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50435242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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